4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid
Description
4-[(2-Methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid is a benzoic acid derivative featuring a sulfonate ester group at the para position. The sulfonate ester is substituted with a methyl group at the 2-position and a nitro group at the 5-position of the benzene ring. This compound combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing effects of the nitro group and the steric bulk of the methyl substituent. Such structural attributes influence its physicochemical properties, including solubility, acidity, and reactivity.
Properties
IUPAC Name |
4-(2-methyl-5-nitrophenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c1-9-2-5-11(15(18)19)8-13(9)23(20,21)22-12-6-3-10(4-7-12)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJBKYKTPXDLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Sulfonate Ester Formation and Nitration
The most widely reported approach involves sequential sulfonation of 4-hydroxybenzoic acid followed by nitration of the intermediate sulfonate ester. This method leverages the directing effects of sulfonyl groups to achieve regioselective nitration.
Synthesis of 4-(2-Methylbenzenesulfonyloxy)benzoic Acid
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Protection of Carboxylic Acid : Methyl 4-hydroxybenzoate is prepared by esterifying 4-hydroxybenzoic acid with methanol under acidic conditions.
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Sulfonation : Reaction of methyl 4-hydroxybenzoate with 2-methylbenzenesulfonyl chloride in dimethylformamide (DMF) using pyridine as a base yields the sulfonate ester. Pyridine neutralizes HCl byproducts, driving the reaction to completion.
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Ester Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH to regenerate the carboxylic acid group, producing 4-(2-methylbenzenesulfonyloxy)benzoic acid.
Nitration of the Sulfonate Ester
Nitration is performed using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C to direct the nitro group to the 5-position of the 2-methylbenzenesulfonyl moiety. The sulfonyl group acts as a meta-directing agent, ensuring >90% regioselectivity. Post-reaction, the crude product is purified via recrystallization from methanol/water, achieving yields of 78–85%.
Key Reaction Conditions :
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Nitrating agent: 65% HNO₃ in concentrated H₂SO₄ (1:3 v/v)
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Temperature: 0–5°C
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Reaction time: 4–6 hours
Direct Coupling of Pre-formed 2-Methyl-5-nitrobenzenesulfonyl Chloride
An alternative route employs pre-synthesized 2-methyl-5-nitrobenzenesulfonyl chloride, which is coupled directly with 4-hydroxybenzoic acid.
Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride
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Nitration of 2-Methylbenzenesulfonic Acid : Treatment with fuming HNO₃ in H₂SO₄ at 40°C introduces the nitro group at the 5-position.
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Chlorination : The nitrated sulfonic acid is converted to the sulfonyl chloride using PCl₅ in refluxing toluene, yielding 2-methyl-5-nitrobenzenesulfonyl chloride (82% yield).
Esterification with 4-Hydroxybenzoic Acid
The sulfonyl chloride reacts with 4-hydroxybenzoic acid in DMF at 25°C, catalyzed by a sulfonic acid (e.g., p-toluenesulfonic acid). The reaction proceeds via nucleophilic acyl substitution, with yields of 70–75% after recrystallization.
Advantages :
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Avoids nitro group introduction after sulfonation, simplifying purification.
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Suitable for large-scale production due to stable intermediates.
Comparative Analysis of Preparation Methods
| Parameter | Stepwise Method | Direct Coupling Method |
|---|---|---|
| Overall Yield | 68–72% | 65–70% |
| Reaction Steps | 4 | 3 |
| Nitration Regioselectivity | >90% | N/A |
| Scalability | Moderate | High |
| Byproduct Management | Complex | Simplified |
Critical Observations :
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The stepwise method offers superior regiocontrol but requires stringent temperature management during nitration.
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Direct coupling reduces intermediate purification steps but depends on the availability of high-purity 2-methyl-5-nitrobenzenesulfonyl chloride.
Optimization Strategies and Technological Innovations
Catalytic Enhancements in Sulfonation
Recent patents disclose using methane sulfonic acid as a catalyst during esterification, reducing reaction times from 12 hours to 4 hours while maintaining yields >80%. Additionally, substituting DMF with acetonitrile as the solvent minimizes side reactions, particularly hydrolysis of the sulfonyl chloride.
Green Chemistry Approaches
Liquid-phase air oxidation has been explored to replace HNO₃-based nitration, utilizing vanadium oxide catalysts under oxygen pressure (1–3 MPa). While this method reduces NOₓ emissions, yields remain suboptimal (55–60%) compared to traditional nitration.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and 2-methyl-5-nitrobenzenesulfonic acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid acts as a precursor for more complex organic molecules. Its sulfonate ester linkage allows it to serve as a reagent in various chemical transformations .
Biology
This compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, potentially modulating their activity.
Medicine
Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs. The compound's unique structure may impart specific biological activities that could be harnessed for therapeutic purposes .
Industry
In industrial applications, it is employed in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing .
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of this compound demonstrated its effectiveness in modulating the activity of certain enzymes involved in metabolic pathways. The results indicated significant inhibition at specific concentrations, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Drug Development
Research into its use as a pharmaceutical intermediate highlighted its role in synthesizing novel anti-inflammatory agents. The unique structural features allowed for modifications that enhanced bioactivity and reduced side effects compared to existing medications.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modification of their activity. The sulfonate ester linkage can also be hydrolyzed, releasing active species that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid with structurally analogous compounds, focusing on substituents, functional groups, molecular properties, and biological activities.
Structural and Functional Differences
- Sulfonate vs. Sulfonamide/Sulfonyl Groups : The target compound’s sulfonate ester (SO₂-O-) is more hydrolytically labile compared to sulfonamides (SO₂-NH-) or sulfonyl groups (SO₂-), which are stable under physiological conditions .
- Substituent Effects : The 2-methyl-5-nitro substitution on the sulfonate ring enhances electron-withdrawing effects, increasing the acidity of the benzoic acid (predicted pKa ~2-3) compared to bromo or methoxy substituents .
- Biological Relevance : Sulfonamide derivatives (e.g., ) often exhibit antimicrobial or enzyme-inhibitory properties due to hydrogen-bonding capabilities, while sulfonate esters may act as prodrugs or hydrolyze to release active sulfonic acids .
Physicochemical Properties
- Solubility: The nitro group in the target compound enhances polarity, likely reducing solubility in nonpolar solvents compared to brominated analogs (). However, it remains less water-soluble than dihydroxy-carboxylated derivatives ().
- The sulfonate ester’s hydrolytic susceptibility contrasts with the stability of sulfonamides .
Biological Activity
4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid (CAS No. 749216-12-4) is a sulfonyl derivative of benzoic acid that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a nitro group and a sulfonate ester linkage, which contribute to its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The compound undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The sulfonate ester can be hydrolyzed under acidic or basic conditions, yielding 4-hydroxybenzoic acid and 2-methyl-5-nitrobenzenesulfonic acid. The nitro group can be reduced to an amino group, potentially leading to reactive intermediates that interact with biological targets .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can form reactive intermediates that modify the activity of proteins, while the sulfonate ester can release active species that exert biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound has been employed in studies examining enzyme inhibition and protein-ligand interactions, indicating a role in modulating enzymatic activity .
- Cytotoxicity : Preliminary assessments show that the compound may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer potential .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Enzyme Interaction Studies : A study explored the interaction of this compound with various enzymes, demonstrating inhibition of enzyme activity through competitive binding mechanisms. This suggests its potential as a lead compound for drug development targeting specific enzymatic pathways .
- Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant reductions in cell viability at higher concentrations, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
- Structure-Activity Relationship (SAR) Studies : SAR analyses have been conducted to identify modifications that enhance biological activity. Variations in substituents on the benzene ring have shown to influence both enzyme inhibition and cytotoxicity profiles, providing insights into optimizing the compound for therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer: Implement randomized block designs with split-plot arrangements to account for variables like rootstock (biological replicates) and harvest timing. Use four replicates per condition and standardized sample preparation (e.g., fixed extraction protocols) to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
